N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Chemical Identity Vendor Mislabeling Procurement Risk

Procure CAS 863588-78-7 as a non-interchangeable negative control for PI3Kα and IKK-2/NF-κB research. Vendor mislabeling as TPCA-1 (CAS 507475-17-4) is documented; this thiazolo[5,4-b]pyridine-based compound with a 2-phenyl substituent shows significantly reduced PI3Kα potency, enabling pharmacophore validation. Use to establish baseline activity (~700-1900 nM) for RUNX1-CBFβ PPI hit-to-lead campaigns.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 863588-78-7
Cat. No. B2359385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
CAS863588-78-7
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H19N3OS/c23-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18-22-16-7-4-12-20-19(16)24-18/h4,7-13H,1-3,5-6H2,(H,21,23)
InChIKeyNXNJBBQMNNDZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide (CAS 863588-78-7)


N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide (CAS 863588-78-7) is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked via a phenyl spacer to a cyclohexanecarboxamide moiety [1]. This scaffold is associated with kinase inhibition, and preliminary bioactivity data from related compounds suggests potential interactions with targets such as the RUNX1-CBFβ protein-protein interaction and phosphoinositide 3-kinases (PI3Ks) [2]. Critically, this compound is structurally and pharmacologically distinct from the well-known IKK-2 inhibitor TPCA-1, despite being mislabeled as such by some vendor databases; TPCA-1 (CAS 507475-17-4) possesses a 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide core . This misidentification creates a significant risk in scientific procurement, as the compounds are not interchangeable.

Why Generic Substitution is Inadmissible for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide


Generic substitution is scientifically inadmissible for this compound due to a critical identity and data gap. The primary source of confusion is its erroneous association with the IKK-β inhibitor TPCA-1, which has a completely different core structure and a well-characterized selectivity profile (IC50 for IKK-2 = 17.9 nM, >22-fold selectivity over IKK-1) . Any procurement decision based on the assumption of TPCA-1 equivalence would lead to the acquisition of a compound with unknown target engagement and biological activity. For the actual thiazolo[5,4-b]pyridine scaffold, the structure-activity relationship (SAR) is highly sensitive to the N-substituent; studies show that replacing a pyridyl group with a phenyl ring, as in this compound, leads to a significant decrease in PI3Kα inhibitory potency compared to the pyridyl-substituted analogues [1]. A user cannot substitute a morpholinyl-pyridyl derivative for this phenyl-cyclohexyl compound and expect comparable potency, nor can they rely on vendor labels claiming it is an 'IKK-2 inhibitor' without direct validation data for this exact molecule.

Empirical Evidence Profile: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide


Identity Verification: Structural Differentiation from the IKK-2 Inhibitor TPCA-1

This compound is frequently mis-cataloged as 'TPCA-1' on various vendor platforms . However, the authentic IKK-2 inhibitor TPCA-1 (CAS 507475-17-4) has a 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide structure . The target compound's N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide structure represents a completely different chemotype.

Chemical Identity Vendor Mislabeling Procurement Risk

Class-Level PI3Kα Inhibitory Potency and the Phenyl Substitution Penalty

In a series of thiazolo[5,4-b]pyridine derivatives, the most potent PI3Kα inhibitors possessed a 2-pyridyl substituent [1]. Replacing this pyridyl group with a phenyl ring, a key structural feature of the target compound, led to a significant decrease in activity [1]. While no direct IC50 for the exact target compound is published, this SAR trend suggests it will be substantially less potent than the nanomolar-range pyridyl analogues.

PI3K Inhibition SAR Kinase Selectivity

Limited Activity in a RUNX1-CBFβ Protein-Protein Interaction Assay

A closely related analogue, 5-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-furamide, showed weak inhibitory activity against the RUNX1-CBFβ protein-protein interaction with an IC50 of 1.87 µM [1]. Another analogue with a 2-methyl substituent on the phenyl ring had an IC50 of 713 nM [2]. The target compound's unsubstituted phenyl and cyclohexane carboxamide may perform similarly or worse, indicating it is not a promising starting point for this target without significant optimization.

Protein-Protein Interaction Inhibitor RUNX1 Leukemia

Validated Application Scenarios for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide


Core Scaffold for SAR Exploration of PI3K Inhibitors

The primary value of this compound lies in its utility as a negative control or intermediate in structure-activity relationship (SAR) studies for thiazolo[5,4-b]pyridine-based PI3K inhibitors [1]. Previous research has shown that a 2-phenyl substituent on this core leads to a significant loss of PI3Kα activity compared to 2-pyridyl analogues [1]. By using this compound, a medicinal chemist can experimentally confirm the necessity of the pyridyl moiety for potent inhibition, thereby validating the pharmacophore model and guiding the synthesis of more active candidates.

Chemical Probe Development for the RUNX1-CBFβ Interface

As a close structural analogue of compounds with weak, micromolar-range activity against the RUNX1-CBFβ protein-protein interaction (PPI) [2], this compound serves as a starting point for hit-to-lead optimization campaigns. Modifications to the central phenyl ring (e.g., halogenation) and the carboxamide side chain can be systematically explored to improve its binding affinity from the baseline range of ~700-1900 nM established by close analogues, toward more potent tool compounds for leukemia research.

Negative Control for IKK-2-Mediated Inflammatory Pathway Studies

Due to the documented vendor mislabeling of this compound as 'TPCA-1' , it can be strategically used as a negative control in experiments designed to investigate IKK-2-dependent NF-κB signaling. A researcher can demonstrate target specificity by showing that the authentic TPCA-1 (CAS 507475-17-4) blocks IKK-2 activity (IC50 = 17.9 nM) , while this structurally distinct compound does not, thereby controlling for off-target effects and confirming the validity of the assay system.

Quote Request

Request a Quote for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.